2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. The structure features a 3,5-dimethylpiperidinyl group at position 6, a methyl group at position 1, and an ethanolamine substituent at position 3. These modifications enhance solubility and receptor binding compared to simpler analogs.
Properties
IUPAC Name |
2-[[6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-10-6-11(2)9-21(8-10)15-18-13(16-4-5-22)12-7-17-20(3)14(12)19-15/h7,10-11,22H,4-6,8-9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTXLMMEWBHLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Substitution at Position 6 :
- The 3,5-dimethylpiperidinyl group in the target compound likely improves metabolic stability and receptor affinity compared to smaller groups like methylsulfanyl (e.g., compound in ) or benzylpiperazinyl (e.g., compound in ).
- Methylsulfanyl (in ) may enhance lipophilicity but reduce aqueous solubility.
Biological Activity: Compound 24d () showed high synthetic yield (88%) and a defined melting point, suggesting stability. Phenolic derivatives (e.g., ) demonstrated anti-inflammatory activity, hinting at the importance of hydroxyl groups for such effects.
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature (°C) | Key Reagents | Yield (%) |
|---|---|---|---|---|
| Piperidinyl Substitution | DMF | 80–90 | 3,5-Dimethylpiperidine, K₂CO₃ | 60–70 |
| Amination | Ethanol | 60–70 | Ethanolamine, Et₃N | 50–65 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing piperidinyl protons at δ 1.2–2.8 ppm and ethanolamine’s -OH at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.224) and rule out impurities .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
Q. Methodology :
Analog Synthesis : Prepare derivatives with modified piperidinyl (e.g., cyclohexyl) or ethanolamine groups (e.g., substituting -OH with -OCH₃) .
Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using:
- Surface plasmon resonance (SPR) for kinetic parameters (kon, koff) .
- Cell-based assays (e.g., IC₅₀ in cancer lines).
Data Analysis : Correlate substituent hydrophobicity (logP) or steric bulk with activity trends using QSAR software (e.g., Schrodinger’s QikProp) .
Q. Table 2: Example SAR Comparison
| Analog | Piperidinyl Group | Ethanolamine Modification | IC₅₀ (nM) |
|---|---|---|---|
| Target Compound | 3,5-Dimethyl | -OH | 12.3 |
| Analog A | Cyclohexyl | -OH | 45.7 |
| Analog B | 3,5-Dimethyl | -OCH₃ | 89.1 |
Advanced: What strategies resolve discrepancies in biological activity data across assay conditions?
- Assay Standardization :
- Use internal controls (e.g., reference inhibitors) across all experiments .
- Validate cell lines via Western blotting for target expression levels .
- Environmental Factor Optimization :
- Test activity in varying pH (6.5–7.5) and ionic strength buffers to mimic physiological conditions .
- Computational Reconciliation : Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent DMSO%) from high-throughput datasets .
Advanced: How can in silico methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s ethanolamine group and catalytic residues (e.g., Asp86 in kinase X) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy (>80%) .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize analogs for synthesis .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis (ethanolamine releases ammonia vapor) .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced: How to optimize reaction conditions to improve yield and scalability?
- DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Continuous Flow Chemistry : Implement microreactors for piperidinyl substitution to enhance heat transfer and reduce reaction time .
Basic: What initial biological assays are recommended to evaluate this compound?
- Enzyme Inhibition : Measure IC₅₀ against purified kinases (e.g., EGFR, AKT) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Test viability in HEK293 and MCF-7 cells via MTT assays (48–72 hr exposure) .
- Binding Kinetics : Use isothermal titration calorimetry (ITC) to determine Kd and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
